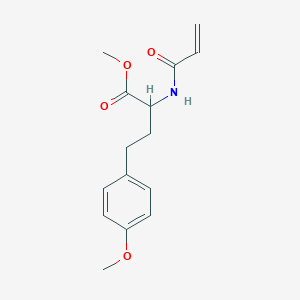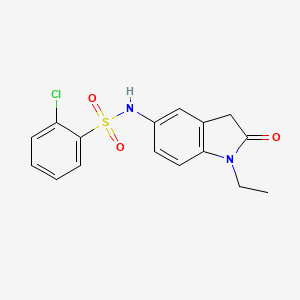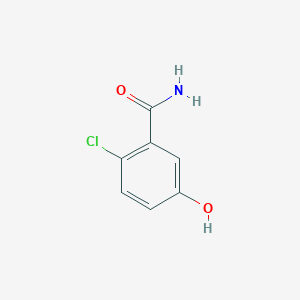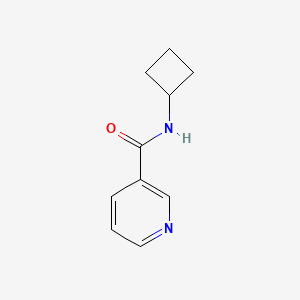
N-(cyanomethyl)-4-fluoro-N-propyl-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. While the specific molecular structure of “N-(cyanomethyl)-4-fluoro-N-propyl-3-(trifluoromethyl)benzamide” is not directly available, related compounds such as N-[4-(trifluoromethyl)phenyl]benzamide have been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. The specific physical and chemical properties of “N-(cyanomethyl)-4-fluoro-N-propyl-3-(trifluoromethyl)benzamide” are not directly available in the literature .Mécanisme D'action
The mechanism of action refers to the specific biochemical interaction through which a substance produces its pharmacological effect. While the specific mechanism of action for “N-(cyanomethyl)-4-fluoro-N-propyl-3-(trifluoromethyl)benzamide” is not documented, similar compounds have been studied. For instance, N-cyanomethyl-2-chloroisonicotinamide has been investigated for its effects on respiration, lipid metabolism, polyamine biosynthetic enzymes, and activities of lipoxigenase (LOX) and peroxidase (POX) in rice plants .
Safety and Hazards
The safety and hazards of a compound are determined by its toxicity, flammability, and potential environmental impact. While specific safety data for “N-(cyanomethyl)-4-fluoro-N-propyl-3-(trifluoromethyl)benzamide” is not available, safety data sheets for similar compounds indicate that they may cause skin and eye irritation and may be harmful if swallowed .
Propriétés
IUPAC Name |
N-(cyanomethyl)-4-fluoro-N-propyl-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4N2O/c1-2-6-19(7-5-18)12(20)9-3-4-11(14)10(8-9)13(15,16)17/h3-4,8H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZBGXJVGYPFBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=CC(=C(C=C1)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-4-fluoro-N-propyl-3-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2695235.png)



![(E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2695242.png)

![N'-[7-(3-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2695246.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2695247.png)
![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2695248.png)


![2-[(1-cyclopentylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2695254.png)
![1-[2-(Triazol-2-yl)ethyl]-1,2,4-triazole](/img/structure/B2695256.png)